molecular formula C18H14N2O2 B1250997 Methyl 3,5-diphenylpyridazine-4-carboxylate

Methyl 3,5-diphenylpyridazine-4-carboxylate

Cat. No. B1250997
M. Wt: 290.3 g/mol
InChI Key: HICZHPFZMDTJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-diphenylpyridazine-4-carboxylate, also known as Methyl 3,5-diphenylpyridazine-4-carboxylate, is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,5-diphenylpyridazine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-diphenylpyridazine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3,5-diphenylpyridazine-4-carboxylate

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

methyl 3,5-diphenylpyridazine-4-carboxylate

InChI

InChI=1S/C18H14N2O2/c1-22-18(21)16-15(13-8-4-2-5-9-13)12-19-20-17(16)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

HICZHPFZMDTJBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=NC=C1C2=CC=CC=C2)C3=CC=CC=C3

synonyms

methyl 3,5-diphenylpyridazine-4-carboxylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3-chloro-5-phenylpyridazine-4-carboxylate (300 mg, 1.20 mmol) in 1,4-dioxane (15 mL), distilled water (5 mL), sodium carbonate (256 mg, 2.41 mmol) and phenyl boronic acid (1.91 g, 1.57 mmol) were added and the reaction mixture was degassed for 10 min, followed by addition of tetrakis(triphenylphosphine) palladium (139 mg, 0.12 mmol) and refluxed at 100° C. for 12 h under argon atmosphere. After the completion of starting materials, the reaction mixture was cooled to rt and filtered through a celite pad to remove the solid impurities. The filtrate was diluted with ethyl acetate (40 mL), washed with aq NaHCO3 (5 mL×1), brine solution (5 mL×1) and dried over anhydrous Na2SO4. The organic extracts were evaporated under reduced pressure to obtain the crude product which was purified by column chromatography (100-200 mesh silica gel, 5% EtOAc in hexane) to furnish methyl 3,5-diphenylpyridazine-4-carboxylate (300 mg, 82%) as a white solid.
Name
methyl 3-chloro-5-phenylpyridazine-4-carboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
139 mg
Type
catalyst
Reaction Step Two

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